2,5-Dioxopyrrolidin-1-yl 2,2-diphenylacetate 2,5-Dioxopyrrolidin-1-yl 2,2-diphenylacetate
Brand Name: Vulcanchem
CAS No.: 226218-61-7
VCID: VC4522413
InChI: InChI=1S/C18H15NO4/c20-15-11-12-16(21)19(15)23-18(22)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,17H,11-12H2
SMILES: C1CC(=O)N(C1=O)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Molecular Formula: C18H15NO4
Molecular Weight: 309.321

2,5-Dioxopyrrolidin-1-yl 2,2-diphenylacetate

CAS No.: 226218-61-7

Cat. No.: VC4522413

Molecular Formula: C18H15NO4

Molecular Weight: 309.321

* For research use only. Not for human or veterinary use.

2,5-Dioxopyrrolidin-1-yl 2,2-diphenylacetate - 226218-61-7

Specification

CAS No. 226218-61-7
Molecular Formula C18H15NO4
Molecular Weight 309.321
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 2,2-diphenylacetate
Standard InChI InChI=1S/C18H15NO4/c20-15-11-12-16(21)19(15)23-18(22)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,17H,11-12H2
Standard InChI Key SXBXGURRDRCIDJ-UHFFFAOYSA-N
SMILES C1CC(=O)N(C1=O)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Introduction

Chemical Identity

  • IUPAC Name: (2,5-dioxopyrrolidin-1-yl) 2,2-diphenylacetate

  • Molecular Formula: C18H15NO4

  • Molecular Weight: 309.3 g/mol

  • PubChem CID: 43912913

  • Synonyms:

    • 1-[(Diphenylacetyl)oxy]pyrrolidine-2,5-dione

    • SCHEMBL14979298

    • (2,5-Dioxopyrrolidin-1-yl) 2,2-diphenylacetate .

Structural Features

The compound consists of:

  • A pyrrolidine ring with two keto groups at positions 2 and 5.

  • A diphenylacetate moiety attached via an ester bond at the nitrogen atom of the pyrrolidinone ring.

SMILES Representation

The SMILES notation for this compound is:
C1CC(=O)N(C1=O)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 .

Synthesis

Although specific synthetic pathways for this compound are not detailed in the available literature, it likely involves:

  • The reaction of diphenylacetic acid with N-hydroxysuccinimide (NHS).

  • Activation using a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the ester bond.

This approach is standard for producing N-hydroxysuccinimide esters, which are widely used in organic synthesis .

Applications

The compound belongs to the class of N-hydroxysuccinimide esters, which are commonly used as intermediates in:

  • Peptide Synthesis: Facilitating amide bond formation by activating carboxylic acids.

  • Bioconjugation: Linking biomolecules such as proteins and nucleic acids.

  • Pharmaceutical Development: Acting as a precursor for drug molecules or as a reagent in drug formulation processes.

Computational Descriptors

DescriptorValue
InChIInChI=1S/C18H15NO4/c20-15-11-12-16(21)19(15)23-18(22)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,17H,11-12H2
InChIKeySXBXGURRDRCIDJ-UHFFFAOYSA-N
Canonical SMILESC1CC(=O)N(C1=O)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

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